- Catalytic Decarboxylative Radical SulfinylationJournal of Organic Chemistry, 2023, 88(11), 6671-6681,
Cas no 91142-58-4 (2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid)

91142-58-4 structure
Nome del prodotto:2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
Numero CAS:91142-58-4
MF:C11H12O2
MW:176.211783409119
MDL:MFCD16658798
CID:2182309
PubChem ID:15338842
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Methyl-indan-2-carboxylic acid
- 2,3-Dihydro-2-methyl-1H-indene-2-carboxylic acid (ACI)
- 2-Indancarboxylic acid, 2-methyl- (7CI)
- 2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid
- 2-Methylindane-2-carboxylic acid
- MFCD16658798
- Z1259317000
- DB-282059
- 2,3-dihydro-2-methyl-1H-indene-2-carboxylic acid
- 2-METHYL-1,3-DIHYDROINDENE-2-CARBOXYLIC ACID
- CS-0236269
- AKOS014742863
- 91142-58-4
- 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(methylamino)propan-1-ol
- SCHEMBL1786936
- EN300-1699582
- VWCCBMWZNOWFDT-UHFFFAOYSA-N
- 2-Methyl-2,3-dihydro-1H-indene-2-carboxylicacid
- DB-261496
- 1342561-92-5
- 2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid
-
- MDL: MFCD16658798
- Inchi: 1S/C11H12O2/c1-11(10(12)13)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7H2,1H3,(H,12,13)
- Chiave InChI: VWCCBMWZNOWFDT-UHFFFAOYSA-N
- Sorrisi: O=C(C1(CC2C(=CC=CC=2)C1)C)O
Proprietà calcolate
- Massa esatta: 176.083729621g/mol
- Massa monoisotopica: 176.083729621g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 13
- Conta legami ruotabili: 1
- Complessità: 208
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.1
- Superficie polare topologica: 37.3Ų
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1699582-1.0g |
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid |
91142-58-4 | 95.0% | 1.0g |
$449.0 | 2025-02-20 | |
Enamine | EN300-1699582-0.5g |
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid |
91142-58-4 | 95.0% | 0.5g |
$351.0 | 2025-02-20 | |
Enamine | EN300-1699582-0.1g |
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid |
91142-58-4 | 95.0% | 0.1g |
$155.0 | 2025-02-20 | |
Enamine | EN300-1699582-5.0g |
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid |
91142-58-4 | 95.0% | 5.0g |
$1780.0 | 2025-02-20 | |
TRC | M313733-100mg |
2-Methyl-indan-2-carboxylic acid |
91142-58-4 | 100mg |
$ 295.00 | 2022-06-04 | ||
Alichem | A079000161-1g |
2-Methyl-2,3-dihydro-1H-indene-2-carboxylic acid |
91142-58-4 | 95% | 1g |
$364.14 | 2023-08-31 | |
Enamine | EN300-1699582-0.05g |
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid |
91142-58-4 | 95.0% | 0.05g |
$105.0 | 2025-02-20 | |
Enamine | EN300-1699582-2.5g |
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid |
91142-58-4 | 95.0% | 2.5g |
$948.0 | 2025-02-20 | |
1PlusChem | 1P00H3I4-50mg |
2-Methyl-indan-2-carboxylic acid |
91142-58-4 | 95% | 50mg |
$186.00 | 2024-04-20 | |
Aaron | AR00H3QG-500mg |
2-Methyl-indan-2-carboxylic acid |
91142-58-4 | 95% | 500mg |
$508.00 | 2025-01-24 |
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; < 0 °C; 45 min, < 0 °C
1.2 0 °C → rt; 1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 0 °C → rt; 1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
Riferimento
- Secondary fungal metabolites and their biological activities. IV. Synthesis of compounds with structural similarities to the toxic metabolites of the pathogenic fungus Heterobasidion annosum and investigation of their antibiotic activitiesBiological Chemistry Hoppe-Seyler, 1993, 374(11), 1047-55,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Lithium hydroxide , Hydrogen peroxide Solvents: Methanol , Water ; 20 min, 0 °C
1.2 Solvents: Methanol ; 30 min, 0 °C; 30 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Solvents: Methanol ; 30 min, 0 °C; 30 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Riferimento
- Mechanism and regioselectivity of the anionic oxidative rearrangement of 1,3-diketones towards all-carbon quaternary carboxylatesChemical Communications (Cambridge, 2019, 55(60), 8844-8847,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Triethanolamine Catalysts: Tetraethylammonium iodide Solvents: Dimethylformamide ; 8 h, 1 atm, rt
Riferimento
- Harnessing Applied Potential: Selective β-Hydrocarboxylation of Substituted OlefinsJournal of the American Chemical Society, 2020, 142(4), 1780-1785,
Metodo di produzione 5
Condizioni di reazione
Riferimento
- Substituted imidazole derivatives and their use, European Patent Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Silver carbonate , Oxygen , Pyridinium, 1-fluoro-2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) Catalysts: Palladium(2+), tetrakis(acetonitrile)-, (SP-4-1)-, tetrafluoroborate(1-) (1:2) Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 3 min, rt; 12 h, rt → 90 °C; 90 °C → rt
1.2 Reagents: Formic acid ; rt
1.2 Reagents: Formic acid ; rt
Riferimento
- Rapid Construction of Tetralin, Chromane, and Indane Motifs via Cyclative C-H/C-H Coupling: Four-Step Total Synthesis of (±)-Russujaponol FJournal of the American Chemical Society, 2021, 143(2), 687-692,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Silver carbonate , Pyridinium, 1-fluoro-2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) Catalysts: Palladium(2+), tetrakis(acetonitrile)-, (SP-4-1)-, tetrafluoroborate(1-) (1:2) Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 3 min, rt; 12 h, rt → 90 °C; 90 °C → rt
1.2 Reagents: Formic acid ; rt
1.2 Reagents: Formic acid ; rt
Riferimento
- Rapid construction of tetralin, chromane, and indane motifs via cyclative C-H/C-H coupling: four-step total synthesis of (±)- russujaponol FChemRxiv, 2020, 1, 1-6,
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Raw materials
- 2-Methyl-1H-indene
- 2,3-Dihydro-1H-indene-2-carboxylic acid
- 2,2-Dimethyl-3-phenylpropanoic acid
- 2,2-diacetyl-indane
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Preparation Products
2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid Letteratura correlata
-
Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
91142-58-4 (2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid) Prodotti correlati
- 41864-45-3(4,5-Dimethoxy-2-methylaniline)
- 39928-74-0(1-methyl-2-nitro-1H-Imidazole-5-carboxaldehyde)
- 1804742-70-8(3-(Fluoromethyl)-4-iodo-2-(trifluoromethoxy)pyridine-5-methanol)
- 2248284-74-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-5-(trifluoromethyl)pyridine-3-carboxylate)
- 2354482-21-4(tert-butyl 4-4-(methoxymethyl)phenylpyrrolidine-3-carboxylate)
- 2503206-93-5(6-benzyl-7-methyl-6-azaspiro3.5nonan-8-amine dihydrochloride)
- 899992-84-8(N-(3-chlorophenyl)-N-(2-methyl-3-nitrobenzoyl)piperidine-1-carboxamide)
- 72822-13-0(Dapiprazole hydrochloride)
- 138835-98-0(1-(pyridin-2-yl)cyclopropan-1-ol)
- 2172599-12-9(8-bromo-3-(3-methylbutyl)-1,2,4triazolo4,3-apyrazine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:91142-58-4)2-methyl-2,3-dihydro-1H-indene-2-carboxylic acid

Purezza:99%/99%/99%/99%/99%
Quantità:250.0mg/500.0mg/1.0g/5.0g/10.0g
Prezzo ($):180.0/301.0/450.0/1351.0/2252.0